molecular formula C23H20N2O4S2 B2837143 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide CAS No. 898414-32-9

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide

Cat. No. B2837143
CAS RN: 898414-32-9
M. Wt: 452.54
InChI Key: GTVYCPLFFYLUBX-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their wide range of properties and applications, including their use in the synthesis of anti-tubercular compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Mechanism of Action

Target of Action

The compound N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide, also known as N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-methylbenzenesulfonyl)propanamide, has been found to exhibit anti-inflammatory properties . The primary targets of this compound are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has been found to exhibit the highest inhibitory activity (IC50 values of 11.34 µM and 11.21 µM) against COX-1 and COX-2, respectively .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the enzymes COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response . The compound has also been found to inhibit albumin denaturation, further contributing to its anti-inflammatory effects .

Safety and Hazards

While specific safety and hazard information for “N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide” is not available, it is generally recommended to avoid prolonged exposure, not to breathe dust or vapor, and to use caution when handling similar chemical compounds .

Future Directions

Benzothiazole derivatives, such as “N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing new methods for their synthesis .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-18(20(26)14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVYCPLFFYLUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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